1-((4-Fluorophenyl)thio)butan-2-one
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Overview
Description
1-((4-Fluorophenyl)thio)butan-2-one is an organic compound with the molecular formula C10H11FOS. It is a derivative of butanone, where a 4-fluorophenylthio group is attached to the second carbon of the butanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorophenyl)thio)butan-2-one typically involves the reaction of 4-fluorothiophenol with butanone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, followed by nucleophilic substitution with butanone . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-((4-Fluorophenyl)thio)butan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.
Substitution: Nucleophiles like amines, thiols, and halides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylthio derivatives depending on the nucleophile used.
Scientific Research Applications
1-((4-Fluorophenyl)thio)butan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4-Fluorophenyl)thio)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorophenylthio group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)butan-1-one: Similar structure but lacks the thio group, leading to different chemical properties and reactivity.
4-(4-Fluorophenyl)thio-2-butanol: Similar backbone but with an alcohol group instead of a ketone, affecting its reactivity and applications.
Uniqueness
1-((4-Fluorophenyl)thio)butan-2-one is unique due to the presence of both a fluorophenylthio group and a ketone group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H11FOS |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H11FOS/c1-2-9(12)7-13-10-5-3-8(11)4-6-10/h3-6H,2,7H2,1H3 |
InChI Key |
WHIXLULEIYJPSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CSC1=CC=C(C=C1)F |
Origin of Product |
United States |
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